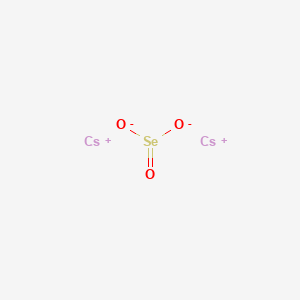
Dicesium selenite
Description
Dicesium selenite (Cs₂SeO₃) is an inorganic compound comprising cesium cations (Cs⁺) and selenite anions (SeO₃²⁻). As a selenite salt, it shares structural similarities with other alkali metal selenites, such as sodium selenite (Na₂SeO₃) and potassium selenite (K₂SeO₃). The cesium ion’s larger ionic radius (1.88 Å vs. 1.02 Å for Na⁺) influences its solubility, lattice stability, and reactivity.
Properties
CAS No. |
15586-47-7 |
|---|---|
Molecular Formula |
Cs2O3Se |
Molecular Weight |
392.78 g/mol |
IUPAC Name |
dicesium;selenite |
InChI |
InChI=1S/2Cs.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
GHJWFYKYSBLTHI-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Cs+].[Cs+] |
Canonical SMILES |
[O-][Se](=O)[O-].[Cs+].[Cs+] |
Other CAS No. |
15586-47-7 |
Synonyms |
dicesium selenite |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Selenite compounds (SeO₃²⁻) form diverse structures depending on the cation. For example:
- Sodium selenite (Na₂SeO₃): Forms monoclinic crystals with a layered structure, highly soluble in water (920 g/L at 20°C).
- Potassium selenite (K₂SeO₃) : Exhibits orthorhombic symmetry with moderate solubility (547 g/L at 20°C).
- Dicesium selenite (Cs₂SeO₃) : Expected to have higher solubility than Na/K analogs due to Cs⁺’s lower charge density, though experimental data are scarce.
Table 1: Physical Properties of Selected Selenite Compounds
| Compound | Molecular Weight (g/mol) | Solubility (g/L, 20°C) | Crystal System |
|---|---|---|---|
| Na₂SeO₃ | 172.94 | 920 | Monoclinic |
| K₂SeO₃ | 221.15 | 547 | Orthorhombic |
| Cs₂SeO₃ (predicted) | 478.72 | >1000 (estimated) | Not reported |
Toxicity and Pro-Oxidant Activity
Selenite compounds are pro-oxidants, generating reactive oxygen species (ROS) that induce oxidative stress. Key comparisons:
- Sodium selenite : At 30 μM, inhibits NF-κB binding and induces apoptosis in cancer cells . Higher doses (>100 μM) cause necroptosis-like cell death in HeLa cells (IC₅₀ = 5 μM) .
- Selenodiglutathione: Similar IC₅₀ (5 μM) but triggers apoptosis via protein thiol glutathionylation .
- This compound : Expected to share redox activity, but cesium’s low biological prevalence may alter bioavailability and toxicity.
Table 2: Cytotoxic Effects of Selenium Compounds
| Compound | IC₅₀ (μM) | Cell Death Mechanism | Key Target |
|---|---|---|---|
| Sodium selenite | 5 | Necroptosis-like | NF-κB, ROS |
| Selenodiglutathione | 5 | Apoptosis-like | Protein thiols |
| Selenate (Na₂SeO₄) | >100 | Minimal cytotoxicity | Selenium metabolism |
| p-XSC (organic Se) | 20 | Apoptosis (more potent) | Caspase activation |
Absorption and Retention
Alkali metal selenites exhibit distinct absorption profiles:
Table 3: Comparative Absorption in Infants
| Compound | Apparent Absorption (%) | Urinary Excretion (%) | Retention (%) |
|---|---|---|---|
| Sodium selenite | 75 | 15 | 60 |
| Sodium selenate | 90 | 30 | 60 |
Structural Complexity and Isomerism
Uranyl selenites demonstrate structural diversity with isomers differing in selenite/selenate connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


